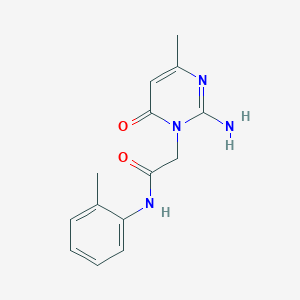![molecular formula C16H17F2N3OS B6491291 3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1340897-14-4](/img/structure/B6491291.png)
3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3,5-difluorophenyl)methyl]-6-methyl-2-(thiomorpholin-4-yl)-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biological molecules and pharmaceuticals. The molecule also contains a thiomorpholine ring, which is a type of heterocycle containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinone ring and the introduction of the thiomorpholine ring. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinone and thiomorpholine rings would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyrimidinone and thiomorpholine rings could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures have been found to interact with various targets, such as theNrf2 and CYP51 proteins. These proteins play crucial roles in cellular defense mechanisms and fungal metabolism, respectively .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways based on the targets of similar compounds. For instance, the activation of Nrf2 can lead to the protection against oxidative stress and inflammation . On the other hand, the inhibition of CYP51 can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and brain tissue targeting function .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown neuroprotective effects and the ability to inhibit inflammation .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. Additionally, the compound could potentially be toxic or harmful if ingested, inhaled, or in contact with the skin .
Orientations Futures
Propriétés
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-6-methyl-2-thiomorpholin-4-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-11-6-15(22)21(10-12-7-13(17)9-14(18)8-12)16(19-11)20-2-4-23-5-3-20/h6-9H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANISIYNBFMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCSCC2)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
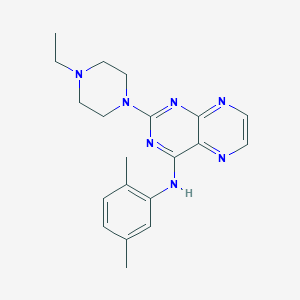
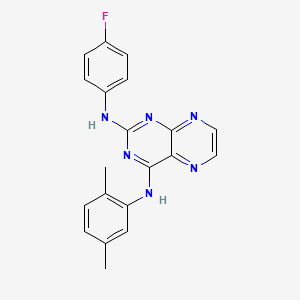
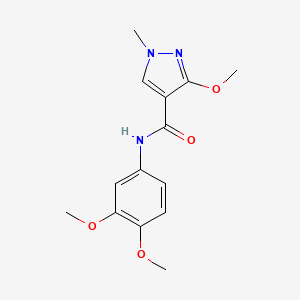

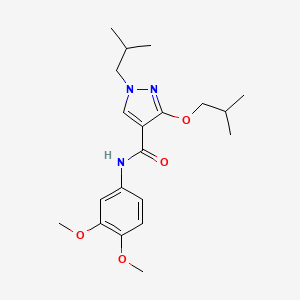
![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)
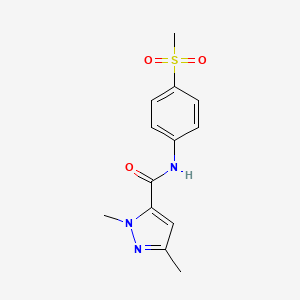
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[(pyridin-3-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6491256.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6491259.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B6491261.png)
![3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B6491279.png)
![N-(2,5-dimethylphenyl)-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B6491285.png)
![3-[(2-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491298.png)
